molecular formula C8H7Cl3OS B14693350 2,2,2-Trichloro-1-phenylsulfanylethanol CAS No. 33243-78-6

2,2,2-Trichloro-1-phenylsulfanylethanol

Cat. No.: B14693350
CAS No.: 33243-78-6
M. Wt: 257.6 g/mol
InChI Key: BSWOCIGVUZRVJH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylsulfanylethanol is an organic compound with the molecular formula C8H7Cl3OS It is a derivative of ethanol where the hydrogen atoms at the second carbon are replaced by chlorine atoms, and a phenylsulfanyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-phenylethanol: Similar structure but lacks the sulfanyl group.

    2,2,2-Trichloroethanol: A simpler compound with only the trichloromethyl group attached to ethanol.

Uniqueness

2,2,2-Trichloro-1-phenylsulfanylethanol is unique due to the presence of both the trichloromethyl and phenylsulfanyl groups

Properties

CAS No.

33243-78-6

Molecular Formula

C8H7Cl3OS

Molecular Weight

257.6 g/mol

IUPAC Name

2,2,2-trichloro-1-phenylsulfanylethanol

InChI

InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H

InChI Key

BSWOCIGVUZRVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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